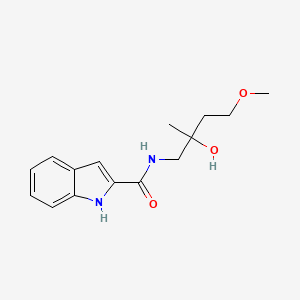

N-(2-hydroxy-4-methoxy-2-methylbutyl)-1H-indole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

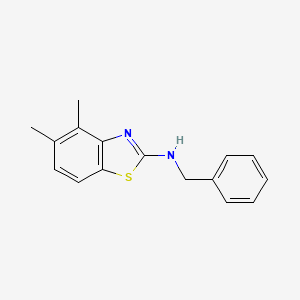

N-(2-hydroxy-4-methoxy-2-methylbutyl)-1H-indole-2-carboxamide, commonly known as AM-630, is a synthetic cannabinoid receptor antagonist that has been widely used in scientific research. It was first synthesized by researchers at the University of Connecticut in 2003 and has since been used in various studies to investigate the endocannabinoid system and its role in different physiological processes.

Aplicaciones Científicas De Investigación

Alzheimer's Disease Research A series of 5-aroylindolyl-substituted hydroxamic acids, including compounds structurally related to N-(2-hydroxy-4-methoxy-2-methylbutyl)-1H-indole-2-carboxamide, demonstrates potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This selectivity is significant as it decreases not only the level of phosphorylation of tau proteins but also their aggregation. Furthermore, these compounds exhibit neuroprotective activity by triggering ubiquitination, leading to amelioration of impaired learning and memory in animal models. This suggests potential for development as treatments for Alzheimer's disease, highlighting the importance of these compounds in neurodegenerative disease research (Hsueh-Yun Lee et al., 2018).

Chemical Synthesis and Catalysis The Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids represents a mild and efficient approach toward diverse product formation. This method allows for selective C-C and C-C/C-N bond formation, offering insights into the mechanisms of C-H activation and electrophilic addition. This research contributes to the field of catalysis, providing a foundation for developing novel synthetic routes and understanding the kinetics of these reactions (Jing Zheng et al., 2014).

Anticancer Agent Development The study of cyclopropamitosenes, novel bioreductive anticancer agents, involves the synthesis of indolequinones starting from methyl 4-(benzyloxy)-5-methoxy-indole-2-carboxylate. This research emphasizes the displacement of the methoxy group by various nitrogen nucleophiles, exploring their cytotoxicity towards aerobic and hypoxic mammalian cells. The findings contribute to the development of new anticancer strategies, specifically targeting the toxicity profiles of compounds under different oxygen conditions, which is critical for cancer treatment research (A. S. Cotterill et al., 1994).

Propiedades

IUPAC Name |

N-(2-hydroxy-4-methoxy-2-methylbutyl)-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-15(19,7-8-20-2)10-16-14(18)13-9-11-5-3-4-6-12(11)17-13/h3-6,9,17,19H,7-8,10H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIJLUVWRLBOMHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(CNC(=O)C1=CC2=CC=CC=C2N1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-4-methoxy-2-methylbutyl)-1H-indole-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide](/img/structure/B2679582.png)

![1-cyclopentyl-2-imino-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2679584.png)

![7-Fluoro-5-oxa-2-azaspiro[3.4]octane](/img/structure/B2679585.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide](/img/structure/B2679588.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2679589.png)

![2-{[1-(Pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2679594.png)

![[(3r,4r)-4-Ethylpyrrolidin-3-yl]methanol](/img/structure/B2679595.png)

![N-(1-cyanocycloheptyl)-2-[3-(5-methyl-1H-pyrazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2679597.png)

![5,6-Dimethyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide](/img/structure/B2679599.png)

![7-Fluoro-2-methyl-3-[[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2679601.png)